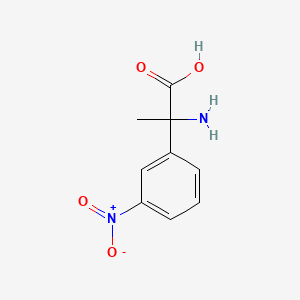

2-Amino-2-(3-nitrophenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-9(10,8(12)13)6-3-2-4-7(5-6)11(14)15/h2-5H,10H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQJKUIVACLBNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)[N+](=O)[O-])(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Biological Activity & Applications of 2-Amino-2-(3-nitrophenyl)propanoic Acid Derivatives

Synonyms: -Methyl-3-nitrophenylalanine; -Me-3-NO -Phe

Executive Summary

2-Amino-2-(3-nitrophenyl)propanoic acid is a non-proteinogenic amino acid (NPAA) belonging to the class of

This guide details the utility of this scaffold in three critical domains:

-

Transport Biology: As a selective probe for the L-type Amino Acid Transporter 1 (LAT1/SLC7A5), crucial for crossing the Blood-Brain Barrier (BBB).[1]

-

Peptidomimetics: As a "helix-inducer" that stabilizes peptide secondary structures against proteolytic degradation.[2]

-

Synthetic Utility: As an orthogonal precursor where the nitro group serves as a latent amine for further functionalization (e.g., macrocyclization).

Structural Pharmacology: The Alpha-Methyl Effect

The biological activity of this molecule is governed by two structural modifications to the phenylalanine core.

The Quaternary -Carbon

The substitution of the

-

Metabolic Blockade: The lack of an

-proton prevents abstraction by Pyridoxal-5'-phosphate (PLP)-dependent enzymes. This renders the molecule resistant to Aromatic L-amino acid decarboxylase (AADC) and transaminases , significantly extending its half-life in vivo. -

Conformational Constraint: The steric bulk of the methyl group restricts the rotation of

and

The 3-Nitro Substituent

-

Electronic Probe: The nitro group at the meta position is strongly electron-withdrawing (

), altering the pKa of the ammonium group and affecting binding affinity in aromatic pockets. -

Steric Bulk: It probes the tolerance of the binding pocket (e.g., in LAT1 or GPCRs) without the hydrogen-bonding capability of a hydroxyl group (tyrosine analog).

Target Systems & Biological Mechanisms[4]

LAT1 (SLC7A5) Transport & Inhibition

The most significant biological activity of

-

Mechanism: LAT1 is an obligate exchanger that imports large neutral amino acids (leucine, phenylalanine) into cells in exchange for intracellular glutamine.[4] It is highly expressed at the Blood-Brain Barrier (BBB) and in proliferating cancer cells .[5]

-

Selectivity: Unlike natural phenylalanine, which is transported by both LAT1 and LAT2 (ubiquitous),

-methylated derivatives show high selectivity for LAT1 . -

Application: This molecule serves as a competitive inhibitor (blocker) or a specific substrate to deliver attached payloads (prodrug approach) into the CNS.

Proteolytic Stability in Peptidomimetics

Incorporating this residue into bioactive peptides prevents cleavage by chymotrypsin-like enzymes, which require an aromatic side chain and a hydrolyzable peptide bond. The

Experimental Protocols

Protocol A: Asymmetric Synthesis via Phase Transfer Catalysis (PTC)

Rationale: Traditional Strecker synthesis yields racemic mixtures. This protocol uses a Maruoka-type catalyst for enantioselective alkylation, essential for biological validity (L-isomer activity).

Reagents:

-

Glycine tert-butyl ester Schiff base (Substrate)

-

3-Nitrobenzyl bromide (Electrophile)

-

Chiral quaternary ammonium salt (Catalyst, 1 mol%)

-

50% KOH (aq), Toluene.

Workflow:

-

Preparation: Dissolve glycine Schiff base (1.0 eq) and chiral catalyst (0.01 eq) in toluene.

-

Initiation: Cool to 0°C. Add 3-nitrobenzyl bromide (1.2 eq).

-

Alkylation: Add 50% KOH dropwise with vigorous stirring. The interface is where the reaction occurs.

-

Quenching: Upon TLC completion (~4-6 hrs), dilute with water and extract with ether.

-

Hydrolysis: Treat the crude product with 1M HCl in THF to remove the Schiff base protecting group and the tert-butyl ester.

-

Purification: Ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino acid.

Protocol B: LAT1 Competitive Cis-Inhibition Assay

Rationale: To determine the affinity (

System: HEK293 cells stably expressing human LAT1 (SLC7A5) and 4F2hc (SLC3A2).

Steps:

-

Seeding: Plate cells at

cells/well in 24-well plates (poly-D-lysine coated). -

Equilibration: Wash cells

with warm Na -

Incubation: Add uptake buffer containing:

-

-

Variable concentrations (

) of This compound .

-

-

Transport: Incubate at 37°C for 60 seconds (linear uptake phase).

-

Termination: Rapidly aspirate buffer and wash

with ice-cold PBS (locks transporters). -

Lysis & Counting: Lyse cells with 0.1N NaOH; measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Uptake vs. Log[Concentration] to derive

.

Data Visualization & Analysis

Structure-Activity Relationship (SAR) Logic

Figure 1: Pharmacological contributions of structural moieties. The

Comparative Biological Data

| Parameter | L-Phenylalanine (Native) | Biological Implication | |

| LAT1 Specificity | Moderate (Transports via LAT1 & LAT2) | High (LAT1 Selective) | Reduced peripheral side effects; BBB targeting. |

| Metabolic Half-life | Minutes (Rapid degradation) | Hours (Resists AADC/MAO) | Prolonged duration of action. |

| Conformation | Flexible (Random Coil) | Restricted ( | Higher potency in peptide receptors. |

| Transport Mode | Substrate | Substrate / Competitive Inhibitor | Can be used to block nutrient supply to tumors. |

LAT1 Transport Workflow

Figure 2: The obligate exchange mechanism of LAT1.[4] The derivative enters the cell by exchanging with intracellular Glutamine, exploiting the high intracellular Glutamine pools in cancer cells.

References

-

L-Type Amino Acid Transporter 1 (LAT1): Structure, Function, and Drug Delivery. Source: National Institutes of Health (PMC) [Link]

-

Stereospecific Synthesis of

-Methylated Amino Acids. Source: ResearchGate [Link] -

Structure–Activity Characteristics of Phenylalanine Analogs Selectively Transported by LAT1. Source: National Institutes of Health (PMC) [Link]

Sources

- 1. L-Type amino acid transporter 1 as a target for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 5. Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Amino-2-(3-nitrophenyl)propanoic Acid: A Technical Guide

Introduction

Welcome to this in-depth technical guide on the spectroscopic characterization of 2-Amino-2-(3-nitrophenyl)propanoic acid. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the analytical data for this specific, non-proteinogenic amino acid. The presence of a quaternary α-carbon, a nitro-substituted aromatic ring, and chiral center makes this compound a molecule of interest in synthetic chemistry and drug discovery. Its unique structural features necessitate a detailed spectroscopic analysis for unambiguous identification and quality control.

Molecular Structure and Key Features

The foundational step in interpreting any spectroscopic data is a clear understanding of the molecule's structure. This compound possesses a propanoic acid backbone with an amino group and a 3-nitrophenyl group attached to the α-carbon (C2).

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of experimental data, the following ¹H and ¹³C NMR chemical shifts have been predicted using advanced computational algorithms.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a deuterated solvent such as DMSO-d₆ is expected to show distinct signals for the aromatic, methyl, amino, and carboxylic acid protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H |

| Aromatic (C5-H) | ~ 8.2 | Doublet | 1H |

| Aromatic (C7-H) | ~ 8.0 | Singlet | 1H |

| Aromatic (C9-H) | ~ 7.8 | Doublet | 1H |

| Aromatic (C6-H) | ~ 7.6 | Triplet | 1H |

| Amino (-NH₂) | 2.5 - 3.5 | Broad Singlet | 2H |

| Methyl (-CH₃) | ~ 1.8 | Singlet | 3H |

Expertise & Experience: The broad singlets for the carboxylic acid and amino protons are due to chemical exchange with the solvent and with each other. Their chemical shifts can vary significantly with concentration, temperature, and solvent. The aromatic protons are expected to be in the downfield region due to the deshielding effect of the aromatic ring and the electron-withdrawing nitro group. The methyl group, being attached to a quaternary carbon, will appear as a singlet.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-COOH) | ~ 175 |

| Aromatic (C4) | ~ 148 |

| Aromatic (C8) | ~ 145 |

| Aromatic (C6) | ~ 130 |

| Aromatic (C9) | ~ 125 |

| Aromatic (C5) | ~ 122 |

| Aromatic (C7) | ~ 120 |

| Quaternary (C2) | ~ 60 |

| Methyl (C3) | ~ 25 |

Trustworthiness: The predicted chemical shifts are consistent with the expected electronic environment of each carbon atom. The carbonyl carbon is the most deshielded, followed by the aromatic carbons directly attached to the nitro group and the quaternary carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| N-H (Amine) | 3400 - 3200 | Medium |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 2980 - 2850 | Medium |

| C=O (Carboxylic Acid) | 1720 - 1700 | Strong |

| N-O (Nitro, Asymmetric) | 1550 - 1500 | Strong |

| N-O (Nitro, Symmetric) | 1360 - 1300 | Strong |

| C=C (Aromatic) | 1600 - 1450 | Medium to Weak |

Expertise & Experience: The broad O-H stretch of the carboxylic acid is a hallmark of this functional group and is due to hydrogen bonding. The two strong absorptions for the nitro group are also highly characteristic. The presence of both N-H and C=O stretches is indicative of an amino acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z 210

-

Major Fragmentation Pathways:

Figure 2. Predicted major fragmentation pathways for this compound in EI-MS.

Trustworthiness: The predicted fragmentation pattern is logical for the structure. The loss of the carboxylic acid group (a stable neutral loss) is a common fragmentation for amino acids. The loss of the methyl group is also a plausible fragmentation. The formation of the nitrophenyl cation is expected due to the stability of the aromatic ring.

Experimental Protocols

While this guide is based on predicted data, the following are standard protocols for acquiring the spectroscopic data for a novel compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment, or CD₃OD) in a 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 32 scans, 2-second relaxation delay, 90° pulse.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum.

-

Record the sample spectrum from 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Acquisition:

-

ESI: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes.

-

EI: Introduce the sample via a direct insertion probe or a GC inlet (if the compound is sufficiently volatile and thermally stable).

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with the provided experimental protocols, offer a solid foundation for the characterization of this compound. As with any new molecule, the ultimate confirmation of its structure will rely on the acquisition and careful interpretation of experimental data, which can be compared to the predictions outlined in this guide.

References

Due to the absence of specific literature for this compound, this section provides references to general spectroscopic principles and databases that are authoritative in the field.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

stability and degradation of 2-Amino-2-(3-nitrophenyl)propanoic acid

An In-Depth Technical Guide to the Stability and Degradation of 2-Amino-2-(3-nitrophenyl)propanoic Acid

Executive Summary

This compound is an unnatural, α,α-disubstituted amino acid featuring a nitroaromatic side chain. Its unique structure, combining a sterically hindered amino acid core with an electron-withdrawing functional group, makes it a molecule of interest for peptide synthesis and drug discovery. However, the very features that lend the molecule its unique properties also present specific challenges to its chemical stability. Understanding its degradation profile is paramount for its effective use, ensuring the integrity of resulting products and the reproducibility of experimental outcomes.

This technical guide provides a comprehensive framework for assessing the stability of this compound. As direct degradation studies on this specific molecule are not extensively published, this paper establishes a predictive and proactive approach. We will analyze its structure to forecast likely degradation pathways and provide detailed, field-proven protocols for conducting forced degradation studies. This guide is designed for researchers, chemists, and drug development professionals, offering the scientific rationale behind experimental design and the practical steps needed to develop robust, stability-indicating analytical methods.

Part 1: Physicochemical Profile and Structural Analysis

A thorough understanding of a molecule's stability begins with its fundamental physicochemical properties and structural attributes. The stability of this compound is dictated by the interplay of its three key functional domains: the α-amino acid moiety, the quaternary α-carbon, and the 3-nitrophenyl side chain.

Core Properties

The essential physicochemical properties of this compound are summarized below. These parameters influence its solubility, reactivity, and analytical behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | PubChem[1] |

| Molecular Weight | 210.19 g/mol | PubChem[1] |

| IUPAC Name | This compound | |

| CAS Number | 19883-74-0 (S-enantiomer) | J&K Scientific[2] |

| XLogP3 | -1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

Structural Analysis and Reactivity Implications

The molecule's structure contains specific points of potential instability that must be considered.

-

Nitroaromatic System : The nitrophenyl group is a strong chromophore, suggesting high susceptibility to photodegradation. The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to electrophilic attack but susceptible to nucleophilic substitution and reduction. The reduction of the nitro group to nitroso, hydroxylamino, or amino functionalities is a common degradation pathway for nitroaromatic compounds.[3]

-

α-Amino Acid Core : The primary amine and carboxylic acid groups are prone to standard amino acid reactions. The amino group can be a site for oxidative degradation or nitrosation in the presence of nitrites under acidic conditions.[4]

-

Quaternary α-Carbon : Unlike typical amino acids, the α-carbon is fully substituted. This steric hindrance can significantly slow down reactions that require access to this center, potentially increasing the molecule's overall stability against certain enzymatic or chemical attacks compared to its non-methylated counterpart, 3-nitrophenylalanine.[5]

-

Thermal Lability : At elevated temperatures, amino acids can undergo complex degradation reactions, most notably decarboxylation (loss of CO₂) from the carboxylic acid group.[6][7]

Part 2: Predicted Degradation Pathways

Based on the structural analysis and literature on analogous compounds, we can predict several key degradation pathways. A forced degradation study, as detailed in Part 3, is essential to confirm which of these pathways are relevant for this compound.

-

Photodegradation : This is predicted to be a primary degradation route. Exposure to UV or even visible light could catalyze the reduction of the nitro group to form 2-amino-2-(3-aminophenyl)propanoic acid or intermediate species like the nitroso and hydroxylamino derivatives.[8][9]

-

Thermal Degradation : The most likely thermal degradation pathway is decarboxylation, yielding 1-(3-nitrophenyl)ethan-1-amine. The rate of degradation is expected to follow first-order kinetics and increase significantly with temperature.[6]

-

Oxidative Degradation : The primary amine is a potential target for oxidation, which could lead to the formation of an imine or other related species. While the nitroaromatic ring is generally resistant to oxidation, harsh oxidative conditions could potentially lead to ring hydroxylation or cleavage.

-

Hydrolytic Degradation : The core structure is expected to be stable to hydrolysis across a physiologically relevant pH range. However, extreme pH combined with high temperature could potentially induce decarboxylation or other secondary reactions.

Part 3: A Framework for Stability Assessment: Forced Degradation Studies

Forced degradation (or stress testing) is the cornerstone of stability assessment. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish the stability-indicating nature of analytical methods.[10][11]

Experimental Workflow

A systematic approach ensures that the data generated is reliable and comprehensive. The workflow is designed to challenge the molecule under various conditions and analyze the outcomes with a validated method.

Detailed Experimental Protocols

The following protocols are designed to induce degradation of approximately 10-20%, which is sufficient to detect and identify degradants without completely destroying the parent molecule.[12]

Protocol 3.2.1: Acid-Catalyzed Degradation

-

Objective : To assess stability in acidic conditions, mimicking potential environments like the gastric tract.

-

Procedure :

-

Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

-

Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

-

Prepare a control sample by adding an equal volume of water instead of HCl.

-

Incubate both samples in a water bath at 60°C.

-

Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

-

Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

Causality : The elevated temperature accelerates reactions that may be slow at room temperature, while the acidic condition probes for acid-labile functional groups.

-

Protocol 3.2.2: Base-Catalyzed Degradation

-

Objective : To evaluate stability in alkaline conditions.

-

Procedure :

-

Follow steps 1-5 from the acid degradation protocol, but use 0.2 M NaOH instead of HCl for the stress sample.

-

Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

-

Causality : Basic conditions can promote different degradation mechanisms than acidic ones, such as base-catalyzed eliminations or rearrangements.

-

Protocol 3.2.3: Oxidative Degradation

-

Objective : To determine susceptibility to oxidation.

-

Procedure :

-

Prepare a 1 mg/mL solution of the compound.

-

Add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

-

Protect the sample from light and store it at room temperature.

-

Withdraw aliquots at regular intervals (e.g., 0, 2, 6, 12, 24 hours) for analysis.

-

Causality : H₂O₂ is a common oxidizing agent used to simulate oxidative stress. The primary amine is a likely target.[13]

-

Protocol 3.2.4: Photodegradation

-

Objective : To assess stability upon exposure to light, as mandated by ICH guideline Q1B.

-

Procedure :

-

Expose a solid sample and a 0.5 mg/mL solution of the compound to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Run a parallel control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions.

-

Analyze the stressed and control samples after exposure.

-

Causality : This protocol directly tests for the predicted photoreactivity of the nitroaromatic ring, which is critical for determining appropriate packaging and handling requirements.

-

Part 4: Analytical Methodologies for Stability Indication

A stability-indicating method is an analytical procedure capable of separating, detecting, and quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products and any excipients.

Primary Technique: HPLC-PDA

High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is the industry standard for stability testing.[14]

-

HPLC provides the necessary separation power to resolve the parent compound from its degradants.

-

PDA detection allows for the simultaneous monitoring of absorbance across a wide range of wavelengths. This is crucial for peak purity assessment, helping to ensure that a single chromatographic peak corresponds to a single compound.

Protocol 4.1.1: Development of a Stability-Indicating RP-HPLC Method

-

Column Selection : Start with a C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size), which is versatile for separating moderately polar compounds.

-

Wavelength Selection : Analyze a dilute solution of the parent compound to determine its lambda max (λmax). The nitroaromatic group should provide strong UV absorbance, likely between 250-280 nm. Monitor at this wavelength for sensitivity and at a lower wavelength (e.g., 220 nm) to detect degradants that may have lost the original chromophore.

-

Mobile Phase Optimization :

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid sharpens peaks and controls the ionization state of the amino and carboxyl groups.

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Gradient Elution : Develop a gradient elution method to ensure that both early-eluting polar degradants and late-eluting nonpolar degradants are resolved from the parent peak. A typical starting gradient might be 5% to 95% B over 20 minutes.

-

Method Validation : Once developed, the method's stability-indicating nature must be confirmed by analyzing the samples from the forced degradation studies. The method is considered stability-indicating if all major degradation products are baseline-resolved from the parent peak.

Table 4.1: Starting HPLC Conditions

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 3.5 µm | Good retention and resolution for a wide range of polarities. |

| Mobile Phase A | 0.1% TFA in Water | Suppresses silanol interactions and ensures protonation. |

| Mobile Phase B | Acetonitrile | Good solvent strength and UV transparency. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Column Temp. | 30°C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume to avoid peak distortion. |

| Detection | PDA, 210-400 nm | Allows for peak purity analysis and detection of multiple chromophores. |

Degradant Identification with LC-MS

To identify the structures of the degradation products, the developed HPLC method should be coupled to a Mass Spectrometer (MS). By comparing the mass-to-charge (m/z) ratio of the degradant peaks with the parent compound, one can deduce the chemical transformation that occurred (e.g., a loss of 44 Da suggests decarboxylation; a reduction of the nitro group to an amino group results in a mass change from -O₂ to -NH₂, a net loss of 30 Da).

Part 5: Storage and Handling Recommendations

Based on the predicted degradation profile, the following handling and storage procedures are recommended to ensure the long-term integrity of this compound.

-

Storage Temperature : Commercial suppliers recommend storing the solid powder at -20°C for long-term stability (up to 3 years).[15][16] For short-term storage, 4°C is acceptable.

-

Light Protection : Due to its high potential for photodegradation, the compound must be stored in amber vials or containers that protect it from light at all times.

-

Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation, especially for solutions stored for extended periods.

-

Solvent Stability : Stock solutions should be prepared fresh. If storage is necessary, use aprotic solvents like DMSO or DMF and store at -80°C for periods up to 6 months.[15] Avoid repeated freeze-thaw cycles.

Conclusion

While this compound is a structurally intriguing molecule, its stability cannot be assumed. The presence of a photoreactive nitroaromatic ring and a classic amino acid core creates a profile susceptible to degradation by light, heat, and oxidation. This guide provides the scientific rationale and a practical, systematic framework for proactively investigating its stability. By implementing the described forced degradation protocols and developing a robust, stability-indicating HPLC method, researchers can confidently assess the degradation pathways, establish appropriate storage and handling conditions, and ensure the quality and integrity of this valuable chemical entity in their research and development endeavors.

References

Sources

- 1. 2-Amino-3-(3-nitrophenyl)propanoic acid | C9H10N2O4 | CID 228814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactivity of amino acids in nitrosation reactions and its relation to the alkylating potential of their products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides [pubmed.ncbi.nlm.nih.gov]

- 6. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. ajpsonline.com [ajpsonline.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. pharmtech.com [pharmtech.com]

- 14. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. (S)-2-Amino-3-(3-nitrophenyl)propanoic acid (3-nitro-L-phenylalanine) | Amino Acid Derivatives | 19883-74-0 | Invivochem [invivochem.com]

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of 2-Amino-2-(3-nitrophenyl)propanoic Acid in Advanced Peptide Synthesis

Introduction: A Building Block of Unique Potential

In the landscape of peptide science, the incorporation of non-canonical amino acids (ncAAs) is a cornerstone strategy for developing novel therapeutics, probes, and biomaterials.[1] Among these, 2-Amino-2-(3-nitrophenyl)propanoic acid, an α,α-disubstituted amino acid, offers a unique combination of structural and chemical features. Its structure is characterized by two key modifications to the phenylalanine scaffold:

-

An α-methyl group , which introduces significant steric bulk. This conformational constraint can be exploited to modulate peptide secondary structure and enhance proteolytic stability.

-

A 3-nitro group on the phenyl ring. This moiety is not merely a passive structural element; it is a versatile chemical handle that can be selectively modified post-synthesis, opening avenues for complex peptide architectures and conjugations.

This guide provides a comprehensive overview of the strategic considerations and detailed protocols for successfully incorporating this sterically hindered and functionally rich amino acid into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the causality behind experimental choices, focusing on overcoming the central challenge of steric hindrance during coupling and leveraging the latent reactivity of the nitro group for advanced applications.

Part 1: Overcoming the Steric Challenge in Peptide Coupling

The primary obstacle in utilizing α,α-disubstituted amino acids is the profound steric hindrance around the α-carbon. This bulkiness physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, drastically slowing reaction kinetics and often leading to incomplete coupling with standard methods.[2][3] Conventional coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in combination with HOBt are frequently inefficient for these couplings, resulting in unacceptable levels of deletion sequences.[3]

Therefore, the selection of a high-reactivity coupling reagent is paramount. The most effective reagents fall into two main classes: uronium/aminium salts and phosphonium salts, which generate highly reactive intermediates.[2][4]

Comparative Analysis of Recommended Coupling Reagents

| Reagent Class | Example Reagent(s) | Mechanism of Action & Rationale for Use | Key Considerations |

| Uronium/Aminium Salts | HATU , HBTU, COMU | Forms a highly reactive OAt-ester (for HATU) or OBt-ester (for HBTU) intermediate. HATU is generally superior for sterically hindered couplings due to the favorable reactivity and leaving group properties of 7-aza-1-hydroxybenzotriazole (HOAt).[4][5] | Requires pre-activation or careful addition sequence to avoid N-terminal guanidination, a side reaction where the reagent reacts directly with the peptide's free amine.[6] |

| Phosphonium Salts | PyAOP , PyBOP | Forms a highly reactive phosphonium-activated ester. These reagents are known for their high reactivity and stability, making them excellent choices for difficult sequences. PyAOP has proven effective for hindered amino acids like Aib.[3][4] | Generally lower risk of guanidination compared to uronium salts. By-products are water-soluble, simplifying purification. |

| Acyl Halide Precursors | TFFH | Generates an amino acid fluoride in situ. Acyl fluorides are among the most reactive acylating species used in peptide synthesis and are exceptionally well-suited for coupling sterically demanding residues.[7][8] | Requires anhydrous conditions for optimal performance. The reagent itself is moisture-sensitive. |

For routine and reliable incorporation of this compound, HATU represents an excellent balance of high reactivity, proven efficacy, and ease of use in modern automated and manual synthesis.[4]

Workflow for Fmoc-SPPS

The following diagram illustrates the core cycle of Fmoc-based solid-phase peptide synthesis, which is adapted for the challenging coupling of our target amino acid.

Protocol 2: On-Resin Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to an amine while the peptide is still attached to the solid support. Tin(II) chloride is a mild and effective reducing agent for this transformation.

Materials:

-

Resin-bound peptide containing the 3-nitrophenylalanine residue (fully assembled and N-terminally protected, e.g., with Fmoc or Boc)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

N-Methylpyrrolidone (NMP) or DMF

-

DIPEA

Procedure:

-

Resin Preparation: Swell the resin in NMP or DMF for 30-60 minutes.

-

Reduction Cocktail: Prepare a solution of SnCl₂·2H₂O (10-15 equivalents per nitro group) in NMP or DMF. The solution may be cloudy.

-

Reduction Reaction: Add the reagent solution to the resin. Agitate the mixture at room temperature for 8-12 hours. Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry to confirm the mass shift (-NO₂ to -NH₂, a decrease of 30 Da).

-

Washing: After the reaction is complete, drain the reagent solution. Wash the resin thoroughly with DMF, followed by a wash with a dilute base solution (e.g., 5% DIPEA in DMF) to neutralize the amine, and finally with DMF and DCM. The resin now contains the 3-aminophenylalanine residue and is ready for further modification or final cleavage.

Orthogonal Protection of the 3-Amino Group

Directly modifying the newly formed aniline-type amine is possible. However, for more complex synthetic routes, such as constructing branched or cyclic peptides, it is often advantageous to protect this amine with a group that is orthogonal to the main Fmoc/tBu strategy. [9]The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group is an excellent choice, as it is stable to both piperidine and TFA but can be selectively removed with dilute hydrazine. [10] Protocol 3: Selective Protection with ivDde

-

Resin Preparation: Start with the resin from Protocol 2, which has the free side-chain amine. Ensure the resin is well-washed and swollen in DMF.

-

Protection Reaction: Prepare a solution of ivDde-OSu (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl N-succinimidyl carbonate) or a similar activated ivDde reagent (3-5 equivalents) in DMF.

-

Add the solution to the resin and agitate at room temperature for 2-4 hours.

-

Washing: Wash the resin thoroughly with DMF and DCM. The side-chain amine is now selectively protected. The N-terminal Fmoc group can be removed and peptide synthesis can continue, or the peptide can be cleaved from the resin with the ivDde group intact for solution-phase modifications.

Applications and Future Directions

The strategic incorporation of this compound provides a powerful tool for peptide chemists and drug developers. The resulting 3-aminophenylalanine residue serves as a versatile point of attachment for:

-

Fluorescent labels and quenchers for creating FRET-based peptide probes.

-

PEGylation to improve the pharmacokinetic properties of therapeutic peptides. [1]* Biotin or other affinity tags for pull-down assays and target identification.

-

Cross-linkers for peptide cyclization or for creating branched peptide constructs.

-

Payloads for antibody-drug conjugates (ADCs) where the peptide acts as a targeting ligand.

By mastering the specialized coupling and modification protocols detailed in this guide, researchers can unlock the full potential of this unique building block to construct peptides with enhanced stability, novel conformations, and precisely tailored functionalities.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

- Dilun Bio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Beijing Dilun Biotechnology Co., Ltd. Technical Document.

- BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. BenchChem Technical Document.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Document.

- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

- Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.

-

Peters, B., et al. (2008). Selective fluorogenic derivatization of 3-nitrotyrosine and 3,4-dihydroxyphenylalanine in peptides: a method designed for quantitative proteomic analysis. Methods in Enzymology, 441, 19-32. [Link]

- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep Technical Resources.

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. MilliporeSigma Technical Bulletin.

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec Technical Resources.

-

Albericio, F., & Fields, G. B. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-139. [Link]

- BenchChem. (2025).

- Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 619-623.

- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. MilliporeSigma Technical Bulletin.

-

Nishiuchi, Y., & Inui, T. (2017). Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. Yakugaku Zasshi, 137(1), 23-31. [Link]

-

Li, Y., et al. (2025). Design, Synthesis, and Evaluation of New 2-Arylpropanoic Acid-l-Tryptophan Derivatives for Mitigating Cisplatin-Induced Nephrotoxicity. Molecules, 30(11), 2468. [Link]

- BenchChem. (2025). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis. BenchChem Technical Document.

-

Nielsen, E. H., et al. (2011). Synthesis of cationic antimicrobial β(2,2)-amino acid derivatives with potential for oral administration. Journal of Medicinal Chemistry, 54(5), 1395-1407. [Link]

- Tickler, A. K., & Wade, J. D. (2007). Overview of Solid Phase Synthesis of Difficult Peptide Sequences.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.

-

Benaglia, M., et al. (2016). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemistryOpen, 5(5), 401-413. [Link]

-

de Laszlo, S. E., et al. (1993). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. Journal of Medicinal Chemistry, 36(21), 3211-3220. [Link]

- Peptide Synthesis Experts. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Blog Post.

- Chem-Impex International. (n.d.). Fmoc-(S)-3-amino-3-(2-nitrophenyl)propionic acid. Product Page.

-

Muttenthaler, M., et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. International Journal of Molecular Sciences, 24(20), 15380. [Link]

-

Tose, P., & Pihlaval, M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 170. [Link]

- ResearchGate. (n.d.). Applications in peptide synthesis. Scientific Diagram Download.

- AltaBioscience. (2024). Fmoc Amino Acids for SPPS. Company Blog.

-

Singh, V., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

- Li, C., & Yudin, A. K. (2013). Peptide Oxidation/Reduction Side Reactions.

- MedchemExpress. (n.d.). (S)-2-Amino-3-(3-nitrophenyl)propanoic acid. Product Page.

-

Al-Hadedi, A. A. M., & El-Faham, A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1032–1050. [Link]

- Peptide Logic. (2025). The 4 Most Promising Therapeutic Applications for Peptide Drug Development. Industry Article.

- Creative Proteomics. (n.d.).

- Gauthier, M.-È., et al. (2014). A One-Pot Photochemical Ring-Opening/Cleavage Approach for the Synthesis and Decoding of Cyclic Peptide Libraries. Organic Letters, 16(1), 130-133.

- Chalker, J. M., et al. (2011). Chemical generation and modification of peptides containing multiple dehydroalanines. Chemical Science, 2(4), 762-771.

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. file.globalso.com [file.globalso.com]

- 5. chempep.com [chempep.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. people.uniurb.it [people.uniurb.it]

- 8. bachem.com [bachem.com]

- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

Application Note: High-Throughput and Validated Analytical Strategies for the Quantification of 2-Amino-2-(3-nitrophenyl)propanoic acid

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the robust detection and quantification of 2-Amino-2-(3-nitrophenyl)propanoic acid, a key phenylalanine derivative.[1][2][3] As a critical analyte in various research and development settings, its accurate measurement is paramount. This document outlines multiple analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility. Each protocol is presented as a self-validating system, grounded in established principles of analytical method validation.[4][5][6][7]

Introduction: The Significance of this compound Analysis

This compound is a synthetic amino acid analog of phenylalanine containing a nitro group on the phenyl ring.[1][2][3] Its structural similarity to natural amino acids makes it a valuable tool in biochemical and pharmaceutical research. Accurate and precise analytical methods are crucial for its quantification in various matrices, from in-vitro assays to complex biological samples. The choice of analytical technique is paramount for obtaining reliable and reproducible data, and is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix.[8] This guide explores the most effective analytical strategies to meet these diverse needs.

Core Analytical Techniques: A Comparative Overview

The quantitative analysis of amino acid analogs like this compound is predominantly achieved through chromatographic techniques.[8] The primary methods include HPLC, LC-MS/MS, and GC-MS. The selection of a specific method hinges on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

| Technique | Principle | Typical Sensitivity | Selectivity | Throughput | Key Considerations |

| HPLC-UV | Separation based on polarity, detection via UV absorbance by the nitro-aromatic ring. | ng - µg | Moderate | High | Cost-effective, robust. May require derivatization for enhanced retention and peak shape. Potential for matrix interference. |

| LC-MS/MS | High-efficiency separation coupled with highly selective mass-based detection. | pg - ng | Very High | High | Preferred for complex matrices (e.g., plasma, tissue).[8][9] Offers structural confirmation. Higher initial instrument cost. |

| GC-MS | Separation of volatile and thermally stable derivatives in the gas phase, with mass spectrometric detection. | pg - ng | High | Moderate | Requires derivatization to increase volatility.[10][11] Excellent for resolving isomers. |

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to extract the target analyte from the sample matrix, remove interfering substances, and prepare it in a suitable solvent for analysis.[12] The choice of method depends on the sample type.

Biological Matrices (Plasma, Serum, Tissue Homogenates)

For complex biological samples, protein precipitation is a common and effective first step to remove high molecular weight interferences.[12]

Protocol 1: Protein Precipitation

-

To 100 µL of plasma or serum, add 400 µL of cold methanol or acetonitrile.

-

Vortex for 30 seconds to ensure thorough mixing and protein denaturation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-based analysis.[8]

For tissue samples, homogenization in an appropriate buffer is required prior to protein precipitation.

Pharmaceutical Formulations

For solid dosage forms, the active pharmaceutical ingredient (API) needs to be extracted.

Protocol 2: Extraction from Solid Dosage Forms

-

Accurately weigh and finely grind a representative sample of the formulation.

-

Transfer a known amount of the powdered sample to a volumetric flask.

-

Add a suitable solvent (e.g., a mixture of water and methanol) to dissolve the analyte.

-

Sonication may be used to ensure complete dissolution.

-

Dilute to the mark with the solvent and mix thoroughly.

-

Filter an aliquot through a 0.22 µm syringe filter prior to injection.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely accessible technique for the quantification of this compound, leveraging the strong UV absorbance of the nitrophenyl group.

Principle and Rationale

Reversed-phase HPLC is the method of choice, where the analyte is separated on a nonpolar stationary phase with a polar mobile phase. The nitro group and the aromatic ring in the analyte provide a strong chromophore, allowing for sensitive detection at wavelengths around 270-280 nm.

Experimental Workflow

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. (S)-2-Amino-3-(3-nitrophenyl)propanoic acid (3-nitro-L-phenylalanine) | Amino Acid Derivatives | 19883-74-0 | Invivochem [invivochem.com]

- 3. 2-Amino-3-(3-nitrophenyl)propanoic acid | C9H10N2O4 | CID 228814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sps.nhs.uk [sps.nhs.uk]

- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 6. particle.dk [particle.dk]

- 7. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 8. benchchem.com [benchchem.com]

- 9. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

- 12. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]

Application Notes and Protocols for Cell-Based Assays Using 2-Amino-2-(3-nitrophenyl)propanoic Acid

Introduction

2-Amino-2-(3-nitrophenyl)propanoic acid, more commonly known as 3-Nitro-L-phenylalanine, is a non-proteinogenic amino acid and a derivative of the essential amino acid L-phenylalanine[1][2]. Its unique chemical structure, featuring a nitro group on the phenyl ring, makes it a valuable tool in various biochemical and cellular assays. This compound's structural similarity to L-phenylalanine allows it to be recognized by cellular machinery, while the nitro group can confer novel properties, such as serving as a spectroscopic probe or influencing biological activity[1].

These application notes provide detailed protocols for utilizing 3-Nitro-L-phenylalanine in two key areas of cell-based research: the investigation of neurotransmitter synthesis through tryptophan hydroxylase (TPH) inhibition and the site-specific incorporation of this unnatural amino acid (UAA) into proteins within mammalian cells. The protocols are designed for researchers in neuroscience, drug discovery, and molecular biology, offering a framework for exploring the cellular effects and applications of this versatile compound.

PART 1: Modulation of Serotonin Biosynthesis - TPH Inhibition Assay

Scientific Rationale

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter synthesized from the amino acid L-tryptophan. The initial and rate-limiting step in this pathway is catalyzed by the enzyme tryptophan hydroxylase (TPH)[3][4]. Phenylalanine and its analogues have been shown to interact with aromatic amino acid hydroxylases, including TPH[5][6][7]. Given its structural similarity to phenylalanine, 3-Nitro-L-phenylalanine is a candidate for the modulation of TPH activity. A decrease in cellular serotonin levels in the presence of 3-Nitro-L-phenylalanine can indicate inhibition of TPH. This cell-based assay provides a functional readout of TPH activity by measuring the end-product of the pathway.

Experimental Workflow for TPH Inhibition Assay

Caption: Workflow for the TPH Inhibition Assay.

Detailed Protocol: TPH Inhibition Assay

Materials:

-

PC12 (rat pheochromocytoma) or BON (human carcinoid) cell line (known to produce serotonin)

-

Cell culture medium (e.g., DMEM for PC12, DMEM/F12 for BON) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin

-

3-Nitro-L-phenylalanine (powder)

-

Sterile DMSO

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Serotonin ELISA kit

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and seed the cells into a 96-well plate at a density of 1 x 104 cells/well.

-

Allow cells to adhere and grow for 24 hours.

-

-

Compound Preparation:

-

Prepare a 100 mM stock solution of 3-Nitro-L-phenylalanine in sterile DMSO.

-

Prepare serial dilutions of the stock solution in cell culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO only).

-

-

Cell Treatment:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the prepared compound dilutions (and vehicle control) to the respective wells.

-

Include a known TPH inhibitor (e.g., p-chlorophenylalanine) as a positive control.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.

-

-

Cell Lysis:

-

After incubation, remove the medium and wash the cells once with ice-cold PBS.

-

Add 50 µL of cell lysis buffer to each well and incubate on ice for 15 minutes.

-

Collect the cell lysates.

-

-

Serotonin Quantification:

-

Quantify the serotonin concentration in the cell lysates using a serotonin ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the serotonin concentration to the total protein concentration of each lysate (determined by a BCA or Bradford assay).

-

Plot the normalized serotonin levels against the concentration of 3-Nitro-L-phenylalanine to determine the IC50 value.

-

Expected Results and Interpretation

A dose-dependent decrease in intracellular serotonin levels upon treatment with 3-Nitro-L-phenylalanine would suggest inhibition of the serotonin synthesis pathway, likely at the level of TPH. The IC50 value will provide a quantitative measure of the compound's inhibitory potency.

| Treatment Group | 3-Nitro-L-phenylalanine (µM) | Normalized Serotonin (ng/mg protein) | % Inhibition |

| Vehicle Control | 0 | 100 ± 8 | 0 |

| Compound | 0.1 | 95 ± 7 | 5 |

| Compound | 1 | 78 ± 6 | 22 |

| Compound | 10 | 45 ± 5 | 55 |

| Compound | 100 | 12 ± 3 | 88 |

| Positive Control (PCPA) | 100 | 15 ± 4 | 85 |

Table 1: Example data for a TPH inhibition assay.

PART 2: Site-Specific Incorporation of 3-Nitro-L-phenylalanine into a Reporter Protein

Scientific Rationale

The genetic code can be expanded to allow for the incorporation of unnatural amino acids (UAAs) into proteins at specific sites[8]. This is achieved using an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which do not cross-react with the endogenous cellular machinery. The UAA is encoded by a nonsense codon, typically the amber stop codon (TAG), which is introduced at the desired location in the gene of interest[9]. This technology enables the introduction of novel chemical functionalities into proteins, facilitating studies of protein structure and function. Here, we describe a protocol to incorporate 3-Nitro-L-phenylalanine into a green fluorescent protein (GFP) in mammalian cells.

Signaling Pathway of UAA Incorporation

Caption: Pathway for unnatural amino acid incorporation.

Detailed Protocol: Site-Specific UAA Incorporation in Mammalian Cells

Materials:

-

HEK293T cells

-

DMEM supplemented with 10% FBS and penicillin/streptomycin

-

Plasmid encoding the orthogonal aaRS specific for 3-Nitro-L-phenylalanine and its cognate tRNA (pEVOL-p-AcF can be adapted for other phenylalanine derivatives).

-

Expression plasmid for the target protein (e.g., GFP) with an in-frame amber (TAG) codon at the desired incorporation site.

-

Transfection reagent (e.g., Lipofectamine 3000)

-

3-Nitro-L-phenylalanine

-

Opti-MEM reduced-serum medium

-

Cell lysis buffer

-

SDS-PAGE gels and Western blot apparatus

-

Anti-GFP antibody

-

In-gel fluorescence scanner

-

Mass spectrometer (for verification)

Procedure:

-

Plasmid Preparation and Mutagenesis:

-

Introduce an amber (TAG) stop codon at the desired site in the GFP gene using site-directed mutagenesis.

-

Verify the mutation by DNA sequencing.

-

-

Cell Culture and Transfection:

-

Seed HEK293T cells in a 6-well plate at a density of 5 x 105 cells/well and grow to 70-80% confluency.

-

On the day of transfection, co-transfect the cells with the aaRS/tRNA plasmid and the GFP-TAG mutant plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

UAA Supplementation:

-

Immediately after transfection, replace the medium with fresh medium containing 1-2 mM 3-Nitro-L-phenylalanine. A control without the UAA should be included to check for read-through.

-

-

Protein Expression and Harvest:

-

Incubate the cells for 48-72 hours to allow for protein expression.

-

Wash the cells with PBS and harvest them by scraping into cell lysis buffer.

-

-

Verification of UAA Incorporation:

-

In-gel Fluorescence: Separate the cell lysates by SDS-PAGE. Scan the gel using a fluorescence scanner to detect full-length GFP. Full-length GFP should only be observed in the presence of 3-Nitro-L-phenylalanine.

-

Western Blot: Transfer the proteins to a PVDF membrane and probe with an anti-GFP antibody. A band corresponding to the full-length GFP should be present only in the UAA-supplemented sample. The control lane without the UAA should show a truncated product if any.

-

Mass Spectrometry: For definitive confirmation, purify the full-length GFP and analyze it by mass spectrometry to confirm the mass shift corresponding to the incorporation of 3-Nitro-L-phenylalanine.

-

Expected Results and Data Interpretation

Successful incorporation of 3-Nitro-L-phenylalanine will result in the production of full-length GFP, which can be visualized by in-gel fluorescence and Western blotting. The absence of a full-length protein in the control group (without the UAA) confirms the fidelity of the system.

| Sample | 3-Nitro-L-phenylalanine | Full-length GFP (Fluorescence) | Full-length GFP (Western Blot) | Truncated GFP (Western Blot) |

| 1 | + | +++ | +++ | - |

| 2 | - | - | - | + |

| 3 (WT GFP) | - | +++ | +++ | - |

Table 2: Expected results for UAA incorporation into GFP.

Conclusion

3-Nitro-L-phenylalanine is a versatile chemical tool for cell-based assays. The protocols outlined here provide a starting point for investigating its potential as a modulator of neurotransmitter synthesis and for its use in expanding the genetic code. The TPH inhibition assay offers a functional screen to identify novel regulators of serotonin production, relevant for neuroscience and drug discovery. The site-specific incorporation protocol allows for the generation of proteins with novel functionalities, opening up new avenues for protein engineering and the study of protein structure-function relationships. As with any experimental system, optimization of concentrations, incubation times, and cell types may be necessary to achieve the desired results.

References

- Wang, L., Brock, A., Herberich, B., & Schultz, P. G. (2001). Expanding the genetic code of Escherichia coli. Science, 292(5516), 498-500.

-

L-Amino Acid Deaminase. Applied Biochemistry and Biotechnology. Retrieved from [Link]

- Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual review of biochemistry, 79, 413-444.

-

Martin, R. W., & Giepmans, B. N. G. (2019). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods and protocols, 2(1), 16. Retrieved from [Link]

-

Cianchetta, G., et al. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. Current Chemical Genomics, 4, 19-29. Retrieved from [Link]

- Kuhn, D. M., & Lovenberg, W. (1983). Tryptophan hydroxylase. In Handbook of Neurochemistry (pp. 253-267). Springer, Boston, MA.

-

Wikipedia. (n.d.). Tryptophan hydroxylase. Retrieved from [Link]

- Zhamharyan, A. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Medical Science of Armenia, 59(4), 3-10.

- Strøm, M. B., et al. (2012). Anticancer mechanisms of action of two small amphipathic β2, 2-amino acid derivatives derived from antimicrobial peptides. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1818(8), 1957-1964.

-

Steminov. (n.d.). Mechanism Of Action. Retrieved from [Link]

-

Righetti, B., et al. (2000). p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase. Journal of neurochemistry, 74(5), 2063-2070. Retrieved from [Link]

-

Assay Genie. (n.d.). Phenylalanine Assay Kit (Fluorometric). Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitro-L-phenylalanine. Retrieved from [Link]

-

J&K Scientific. (n.d.). (S)-2-Amino-3-(3-nitrophenyl)propanoic acid. Retrieved from [Link]

-

J&K Scientific. (n.d.). (R)-2-Amino-3-(3-nitrophenyl)propanoic acid. Retrieved from [Link]

- Tariq, S., et al. (2018). Role of Phenylalanine and Its Metabolites in Health and Neurological Disorders. Journal of Nutritional Disorders & Therapy, 8(230), 2.

-

Cell Biolabs, Inc. (n.d.). Phenylalanine Assay Kit. Retrieved from [Link]

- Haavik, J., & Toska, K. (1998). Tryptophan hydroxylase and the regulation of serotonin biosynthesis. Acta physiologica scandinavica. Supplementum, 640, 23-26.

- Kulkarni, A. A., et al. (2021). L-Phenylalanine is a metabolic checkpoint of human Th2 cells. Cell Metabolism, 33(11), 2217-2231.

-

PubChem. (n.d.). 2-Amino-3-(3-nitrophenyl)propanoic acid. Retrieved from [Link]

-

Purdue University. (2014, January 8). Plants use 'unusual' microbial-like pathway to make essential amino acid. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Amino-2-(3-nitrophenyl)propanoic Acid in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of Novel Aromatic Amino Acids in Neuroscience

The intricate communication network of the central nervous system (CNS) is largely orchestrated by amino acid neurotransmitters. Glutamate, the primary excitatory neurotransmitter, and GABA, the main inhibitory neurotransmitter, are pivotal in regulating neuronal activity.[1][2] The modulation of their signaling pathways presents a significant opportunity for therapeutic intervention in a host of neurological and psychiatric disorders. Aromatic amino acids and their derivatives are emerging as a promising class of compounds for probing and manipulating these systems.[3][4] While extensive research has focused on canonical amino acids, synthetic derivatives offer the potential for enhanced specificity, potency, and novel mechanisms of action.

This document provides a comprehensive guide to the potential applications of 2-Amino-2-(3-nitrophenyl)propanoic acid , a synthetic aromatic amino acid derivative, in neuroscience research. Although direct studies on this specific molecule are limited, its structural similarity to other neuroactive amino acid derivatives suggests its potential as a valuable tool for investigating neuronal function and dysfunction. These application notes and protocols are designed to provide a foundational framework for researchers to explore the neuropharmacological properties of this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₉H₁₀N₂O₄ | [5] |

| Molecular Weight | 210.19 g/mol | [5] |

| Synonyms | 3-Nitro-α-methylphenylalanine | N/A |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in aqueous solutions, solubility may be enhanced by pH adjustment. | General knowledge |

Proposed Mechanism of Action and Rationale for Use in Neuroscience

Based on the structure of this compound and the known activities of related compounds, we can hypothesize its potential mechanisms of action in the CNS. The presence of the phenyl ring and the amino acid moiety suggests a possible interaction with receptors and transporters of endogenous aromatic amino acids like phenylalanine and tyrosine.[4][7] Furthermore, the nitro group, an electron-withdrawing substituent, can significantly alter the electronic properties of the molecule, potentially leading to novel interactions with biological targets.

Derivatives of L-phenylalanine have been shown to modulate excitatory glutamatergic synaptic transmission, offering neuroprotection in models of ischemia.[3] It is plausible that this compound could exhibit similar properties, potentially acting as an antagonist or modulator of glutamate receptors, such as the NMDA or AMPA receptors.

Caption: Proposed mechanism of action for this compound.

Detailed Application Notes and Protocols

The following protocols are provided as a starting point for investigating the effects of this compound in neuroscience research. Researchers should optimize these protocols based on their specific experimental systems and objectives.

Application 1: In Vitro Characterization of Neuroprotective Effects

Objective: To determine if this compound can protect cultured neurons from excitotoxicity induced by glutamate.

Cell Culture: Primary cortical neurons from embryonic day 18 (E18) rats or mice can be used. Alternatively, neuronal cell lines such as SH-SY5Y or PC12 can be employed, though primary cultures are more physiologically relevant.

Protocol: Investigating Neuroprotection Against Glutamate-Induced Excitotoxicity

-

Cell Plating: Plate primary cortical neurons at a density of 1 x 10⁵ cells/well in a 96-well plate coated with poly-D-lysine. Culture the cells in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-10 days to allow for maturation.

-

Compound Preparation: Prepare a stock solution of this compound in sterile, distilled water or a suitable buffer. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).

-

Pre-treatment: One hour prior to glutamate exposure, replace the culture medium with fresh medium containing the different concentrations of this compound or a vehicle control.

-

Glutamate Exposure: Add glutamate to the wells to a final concentration of 50 µM. Include a control group that is not exposed to glutamate.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.

-

Assessment of Cell Viability: Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.[3]

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group (no glutamate, no compound). Plot the concentration-response curve to determine the EC₅₀ of the neuroprotective effect.

Caption: Workflow for in vitro neuroprotection assay.

Application 2: In Vivo Assessment of Neuroprotective Efficacy in an Animal Model of Stroke

Objective: To evaluate the in vivo neuroprotective potential of this compound in a rat model of transient middle cerebral artery occlusion (MCAO), a common model for ischemic stroke.[3]

Animal Model: Adult male Sprague-Dawley rats (250-300g) are suitable for this model. All animal procedures must be approved by the institutional animal care and use committee.

Protocol: MCAO Model and Compound Administration

-

Compound Preparation: Dissolve this compound in sterile saline. The dosage should be determined from preliminary dose-response studies (e.g., 10, 30, 100 mg/kg).

-

Anesthesia and MCAO Surgery: Anesthetize the rats with isoflurane. Induce transient focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for 90 minutes, followed by reperfusion.

-

Compound Administration: Administer this compound or a vehicle control via intraperitoneal (i.p.) injection at the time of reperfusion.[8]

-

Neurological Deficit Scoring: At 24 hours after MCAO, assess neurological deficits using a standardized scoring system (e.g., a 5-point scale).

-

Infarct Volume Measurement: Following behavioral testing, euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.

Data Analysis: Compare the neurological deficit scores and infarct volumes between the treatment and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).

| Parameter | Vehicle Control Group | This compound Group |

| Neurological Deficit Score (mean ± SEM) | (Hypothetical Data) 3.5 ± 0.4 | (Hypothetical Data) 2.1 ± 0.3 |

| Infarct Volume (% of hemisphere, mean ± SEM) | (Hypothetical Data) 45 ± 5% | (Hypothetical Data) 25 ± 4% |

Troubleshooting and Considerations

-

Solubility: If solubility is an issue, consider preparing a salt form of the compound or using a small amount of a biocompatible co-solvent like DMSO, ensuring the final concentration of the co-solvent is non-toxic to the cells or animals.

-

Dosing: For in vivo studies, it is crucial to perform a dose-response study to identify the optimal therapeutic dose and to assess any potential toxicity.

-

Mechanism of Action: The proposed protocols will help determine the neuroprotective potential of the compound. Further studies, such as electrophysiology (patch-clamp) to measure effects on synaptic transmission or binding assays with glutamate receptor subtypes, will be necessary to elucidate the precise mechanism of action.[3]

Conclusion

This compound represents a novel chemical entity with the potential to be a valuable tool in neuroscience research. Based on the known activities of structurally related compounds, it is hypothesized to modulate glutamatergic neurotransmission and may possess neuroprotective properties. The application notes and protocols provided herein offer a robust starting point for researchers to systematically investigate the neuropharmacological profile of this compound. Such studies will be instrumental in determining its utility as a research tool and its potential as a lead compound for the development of new therapies for neurological disorders characterized by excitotoxicity.

References

-

Amino Acids in Neurotransmission. (n.d.). Self-published. Retrieved from [Link]

- Bjork, J. M., et al. (2013). Dietary Tyrosine/Phenylalanine Depletion Effects on Behavioral And Brain Signatures of Human Motivational Processing. Neuropsychopharmacology, 39(3).

- Caciagli, F., et al. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 35(5), 1167-1172.

- Fernstrom, J. D. (2007). Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain. The Journal of Nutrition, 137(6 Suppl 1), 1539S-1547S.

- Leyton, M., et al. (2000). Acute Phenylalanine/Tyrosine Depletion of Phasic Dopamine in the Rat Brain. Neuropsychopharmacology, 22(5), 451-458.

-

PubChem. (n.d.). 2-Amino-3-(3-nitrophenyl)propanoic acid. Retrieved from [Link]

- Lin, H. C., et al. (2025). Tyrosine and Phenylalanine Activate Neuronal DNA Repair but Exhibit Opposing Effects on Global Transcription and Adult Female Mice Are Resilient to TyrRS/YARS1 Depletion. bioRxiv.

-

Department of Neurobiology and Anatomy, McGovern Medical School at UTHealth. (n.d.). Amino Acid Neurotransmitters. In Neuroscience Online. Retrieved from [Link]

Sources

- 1. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino Acid Neurotransmitters (Section 1, Chapter 13) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 3. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. novartis.com [novartis.com]

- 6. atcc.org [atcc.org]

- 7. Acute Phenylalanine/Tyrosine Depletion of Phasic Dopamine in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-2-(3-nitrophenyl)propanoic acid

Introduction for the Researcher